molecular formula C19H23NO3 B4578738 4-butoxy-N-(3-ethoxyphenyl)benzamide

4-butoxy-N-(3-ethoxyphenyl)benzamide

Cat. No.: B4578738
M. Wt: 313.4 g/mol
InChI Key: GSYCTPYSENUSFF-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group and a 3-ethoxyphenylamine moiety.

Properties

IUPAC Name

4-butoxy-N-(3-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-5-13-23-17-11-9-15(10-12-17)19(21)20-16-7-6-8-18(14-16)22-4-2/h6-12,14H,3-5,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYCTPYSENUSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key structural differences and their pharmacological implications:

Compound Name Substituents on Benzamide Target Receptor Key Pharmacological Properties Reference
4-Butoxy-N-(3-ethoxyphenyl)benzamide 4-butoxy, N-(3-ethoxyphenyl) Not explicitly stated (analogs target mGluR5, FPR2) Hypothesized CNS modulation based on analogs
Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzamide) Quinazoline ring, 4-methoxyphenyl FPR2 FPR2 agonist: induces chemotaxis, calcium mobilization, ERK phosphorylation
VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide) 2,4-difluorophenyl mGluR5 mGluR5 PAM (EC₅₀ = 33 nM–1.3 μM); potential antipsychotic
EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) Trifluoromethyl, pyrrolidinyl TAAR1 TAAR1 antagonist; anti-addictive effects
4-Ethoxy-N-(3-fluorophenyl)benzamide 4-ethoxy, N-(3-fluorophenyl) Not specified Reduced lipophilicity vs. butoxy analogs; electronic effects from fluorine
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide Thiophene-ethyl linker Not specified Enhanced metabolic stability due to thiophene

Key Observations:

  • Butoxy vs.
  • Aromatic Substituents : Fluorine (VU0357121) and methoxy (Quin-C1) groups on the phenyl ring modulate receptor selectivity. Fluorine’s electron-withdrawing effects enhance binding affinity to mGluR5, while methoxy groups favor FPR2 agonism .
  • Heterocyclic Modifications : Quinazoline (Quin-C1) and thiophene (4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide) rings introduce rigidity or metabolic stability, contrasting with the flexible ethoxyphenyl group in the target compound .

Pharmacological Activity

  • FPR2 Agonists : Quin-C1 demonstrates high selectivity for FPR2, inducing neutrophil chemotaxis and calcium signaling without superoxide generation, unlike peptide agonists like WKYMVm .
  • The difluorophenyl group in VU0357121 enhances potency compared to ethoxyphenyl derivatives.
  • TAAR1 Antagonists : EPPTB’s trifluoromethyl and pyrrolidinyl groups confer TAAR1 selectivity, contrasting with the target compound’s simpler ethoxyphenyl motif .

Pharmacokinetic and Therapeutic Implications

  • Lipophilicity and Bioavailability : Butoxy-substituted benzamides (e.g., VU0357121) exhibit higher logP values (~4.0) compared to ethoxy analogs, suggesting improved CNS penetration . However, systemic bioavailability data for many analogs remains unreported .
  • Therapeutic Applications :
    • mGluR5 PAMs : Antipsychotic, pro-cognitive effects in schizophrenia models .
    • FPR2 Agonists : Anti-inflammatory and vascular injury imaging applications .
    • TAAR1 Antagonists : Anti-addictive and wake-promoting effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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